ثيوكرومنات
Thiochromenes are a class of heterocyclic compounds characterized by the presence of a sulfur atom in the chromene ring system, which typically includes a benzene ring fused with an indane skeleton. These molecules exhibit diverse structural and chemical properties due to their unique electronic environment created by the conjugation between the benzene ring and the sulfur-containing ring. Thiochromenes find applications across various fields such as pharmaceuticals, agrochemicals, and materials science.
Structurally, thiochromenes can vary greatly depending on substituents attached at different positions around the rings. Their electronic properties make them attractive for use in photophysical studies and organic electronics due to their ability to absorb and emit light effectively. Additionally, their structural flexibility allows for tailored synthesis to achieve specific functionalities, making them valuable tools in synthetic chemistry.
In drug discovery, thiochromenes have shown potential as lead compounds due to their bioactivity and the ease of modifying functional groups to explore various pharmacological activities. The sulfur atom introduces unique steric and electronic effects that can influence binding interactions with biological targets, offering promising leads for medicinal chemists.
Overall, thiochromenes represent a rich area of study in organic chemistry, providing a platform for exploring new chemical space and developing innovative materials and pharmaceuticals.

هيكل | الاسم الكيميائي | CAS | وسط |
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3-fluorobenzo[g]thiochromeno[4,3-b]indole | 52831-53-5 | C19H10FNS |
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9H-Thioxanthene-9-thione | 3591-73-9 | C13H8S2 |
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2-Hydroxy-9H-thioxanthen-9-one | 31696-67-0 | C13H8O2S |
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9H-Thioxanthen-9-one, 2-hydroxy-3,4-dimethyl- | 86841-05-6 | C15H12O2S |
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9H-Thioxanthen-9-one, 6-chloro-2-fluoro- | 60086-41-1 | C13H6ClFOS |
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2H-1-Benzothiopyran, 2-methyl- | 6087-80-5 | C10H10S |
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9H-Thioxanthen-9-one, 3,4-dimethyl- | 81877-47-6 | C15H12OS |
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2-Chloro-3,6-di(prop-1-en-2-yl)-9H-thioxanthen-9-one | 90781-41-2 | C19H15ClOS |
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3,5-dimethylthioxanthen-9-one | 122638-14-6 | C15H12OS |
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3-Bromo-4-methyl-2H-1-benzothiopyran-2-one | 142074-78-0 | C10H7BrOS |
الوثائق ذات الصلة
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
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4. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
الموردين الموصى بهم
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Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
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